

Technical Guide: ¹³C NMR Characterization of 2-o-Tolyl-ethanesulfonyl Chloride

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Compound of Interest

Compound Name:	2-o-Tolyl-ethanesulfonyl chloride
CAS No.:	728919-61-7
Cat. No.:	B1596737

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Executive Summary

This guide provides a comprehensive structural analysis of **2-o-Tolyl-ethanesulfonyl chloride** (CAS: N/A for specific isomer, generic analogs ~594-44-5 context) using Carbon-13 Nuclear Magnetic Resonance (

C NMR) spectroscopy. As a critical intermediate in the synthesis of sulfonamide-based pharmacophores and sulfonyl-substituted imides, the purity and structural integrity of this compound are paramount.

This document moves beyond basic spectral listing to explore the mechanistic causality of chemical shifts, the hydrolytic instability inherent to sulfonyl chlorides, and the diagnostic signals required for rigorous quality control.

Molecular Architecture & Numbering Strategy

Before analyzing the spectrum, we must establish a rigorous numbering system to correlate signals with structural motifs.

Compound: 2-(2-methylphenyl)ethanesulfonyl chloride Molecular Formula:

Key Functional Groups:

- Sulfonyl Chloride (): Strong electron-withdrawing group (EWG); highly reactive.
- Ethyl Linker: Connects the aromatic ring to the reactive headgroup.
- o-Tolyl Moiety: Aromatic ring with an ortho-methyl substituent, breaking symmetry and creating distinct aromatic environments.

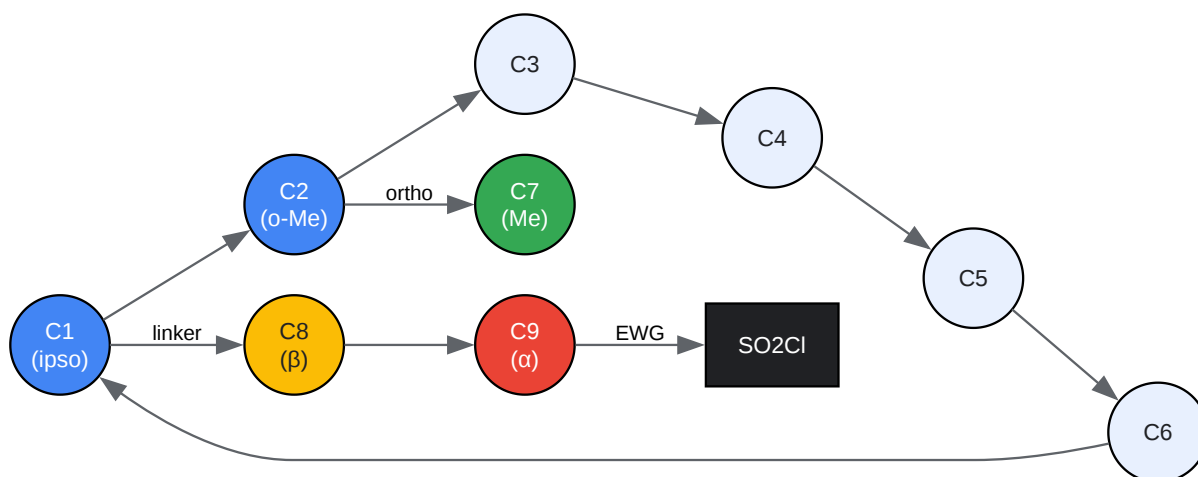


Figure 1: Structural connectivity and carbon numbering for NMR assignment.

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Experimental Protocol & Sample Integrity

Solvent Selection: The Hydrolysis Trap

The choice of solvent is not merely about solubility; it is a stability decision. Sulfonyl chlorides are electrophiles prone to hydrolysis, converting to the corresponding sulfonic acid (

) and

.

- Recommended Solvent: Chloroform-d (

).
 - Rationale: It is aprotic and typically contains lower residual water than DMSO-

.
 - Pre-treatment: Store

over molecular sieves (3Å or 4Å) to ensure anhydrous conditions.
- Avoid: DMSO-

(unless strictly anhydrous).
 - Risk:[1] DMSO is hygroscopic. Residual water will rapidly hydrolyze the

group, shifting the

-carbon signal upfield and leading to false characterization.

Acquisition Parameters

- Concentration: ~20-50 mg in 0.6 mL solvent (¹³C is 1.1% natural abundance; higher concentration improves S/N ratio).
- Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).
- Relaxation Delay (D1): Set to

seconds to allow relaxation of quaternary carbons (C1, C2), ensuring they are visible.

Structural Elucidation: Chemical Shift Analysis

The

¹³C NMR spectrum of **2-o-Tolyl-ethanesulfonyl chloride** is defined by three distinct regions. The values below are derived from chemometric increment analysis and standard reference

data for sulfonyl chloride derivatives.

Data Summary Table

Carbon Environment	Assignment	Predicted Shift (, ppm)	Multiplicity (DEPT-135)	Mechanistic Driver
Aliphatic Chain				
-Methylene	C9 ()	65.0 - 70.0	Negative (CH ₂)	Strong Deshielding by
-Methylene	C8 ()	28.0 - 32.0	Negative (CH ₂)	Benzylic position; -effect of
Aromatic Ring				
Ipsso-Methyl	C2	136.0 - 137.0	Quaternary	Ortho-substitution effect
Ipsso-Ethyl	C1	134.0 - 136.0	Quaternary	Alkyl substitution
Ortho/Meta/Para	C3, C4, C5, C6	126.0 - 131.0	Positive (CH)	Typical aromatic range
Substituent				
Methyl	C7 ()	19.0 - 20.0	Positive (CH ₃)	Typical tolyl methyl

Detailed Analysis

The Aliphatic "Fingerprint" (High Diagnostic Value)

The ethyl linker provides the most critical information regarding the functional group status.

- The

-Carbon (C9): This signal appears significantly downfield (65-70 ppm). The sulfonyl chloride group is highly electronegative, pulling electron density and deshielding this nucleus.

- Diagnostic Check: If this peak shifts upfield to ~50-55 ppm, hydrolysis has occurred. The sulfonic acid/sulfonate species is less electron-withdrawing than the chlorosulfonyl group.

- The

-Carbon (C8): Located around 29 ppm. This is a typical benzylic position, slightly influenced by the distal sulfonyl group.

The Aromatic "Identity"

The ortho-tolyl group breaks the symmetry of the benzene ring. Unlike para-substituted systems (which show 4 aromatic signals due to symmetry), the ortho-substitution results in 6 distinct aromatic carbon signals (plus the methyl).

- Quaternary Carbons (C1, C2): These will appear in the 134-137 ppm range but will have significantly lower intensity than the CH carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

).

- Methyl Group (C7): The methyl carbon attached to the ring is a standard reference point, consistently appearing at ~19-20 ppm.

Quality Control & Impurity Profiling

In drug development, verifying the absence of the hydrolysis product (sulfonic acid) is critical. The following logic flow ensures the material is suitable for downstream synthesis (e.g., sulfonamide formation).

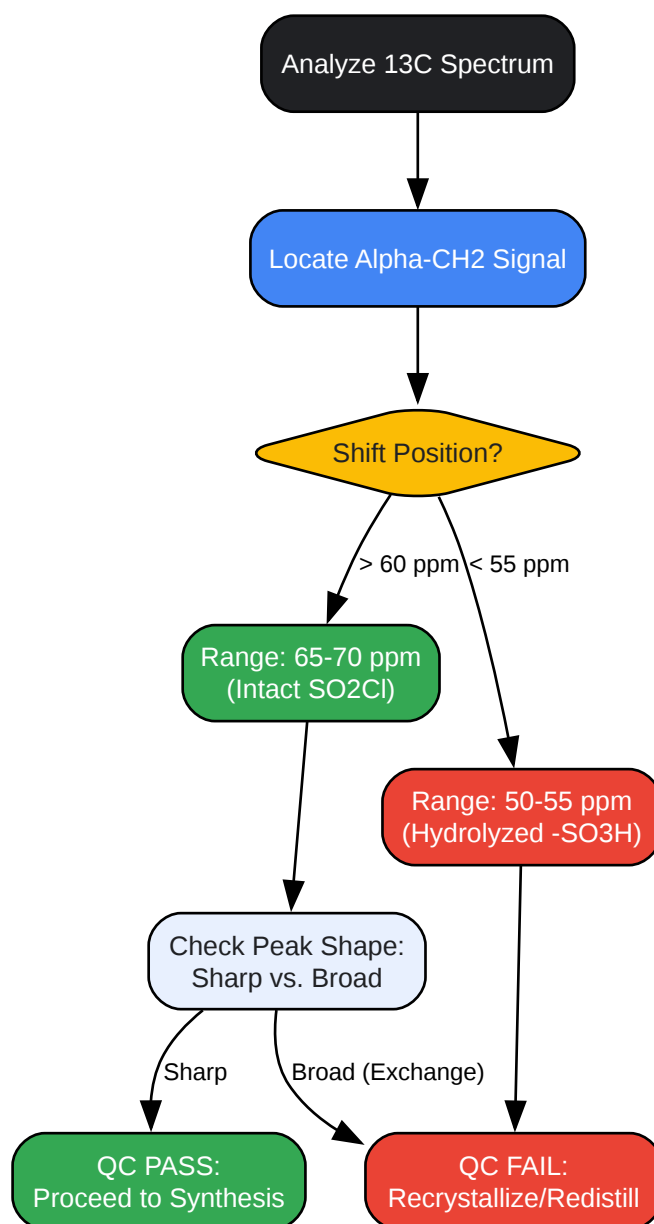


Figure 2: QC Decision Tree for Sulfonyl Chloride Purity.

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Troubleshooting Common Artifacts

- Extra Peaks at ~50 ppm: Indicates hydrolysis to 2-o-tolyl-ethanesulfonic acid.
- Triplet at 77.16 ppm: This is the solvent residual. Do not confuse with sample peaks.

- Missing Quaternary Carbons: If C1 and C2 (134-137 ppm) are missing, the relaxation delay (D1) was likely too short. Re-run with D1 = 3-5 seconds.

References

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